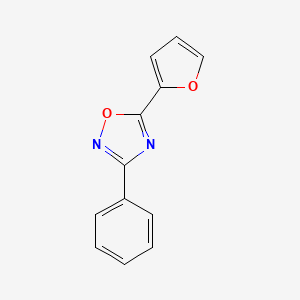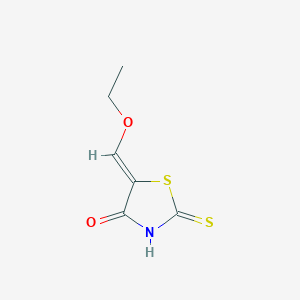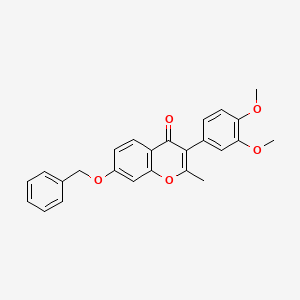
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
“5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound that contains a furan ring and an oxadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves the reaction of hydrazine hydrate with various chalcones in the presence of ethanol . Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been studied using X-ray diffraction analysis and computer methods . The crystal structure of these compounds often exhibits a monoclinic symmetry .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and can involve a variety of reactants and conditions . These reactions often result in the formation of new compounds with different properties and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can vary depending on the specific compound and its structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole and related compounds have been synthesized through various methods. For instance, Koparır, Çetin, and Cansiz (2005) synthesized 5-Furan-2yl[1,3,4]oxadiazole-2-thiol from furan-2-carboxylic acid hydrazide and described its thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities
Oxadiazole derivatives, including those with furan components, have been reported to possess significant antimicrobial properties. Başoğlu et al. (2013) synthesized and tested various azole derivatives for antimicrobial activities, demonstrating their potential in combating microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Biological Activities and Drug Development
Oxadiazole or furadiazole compounds, including this compound, have been found to exhibit a broad range of chemical and biological properties, making them important in drug development. Siwach and Verma (2020) highlighted the various biological activities such as antibacterial, antitumor, antiviral, and antioxidant activities of these compounds (Siwach & Verma, 2020).
Tyrosinase Inhibition
The structural hybrids of furan-oxadiazole have shown promising biological activities, including tyrosinase inhibition, which is significant in skin whitening and melanoma treatment. Irfan et al. (2022) synthesized a series of benzofuran-oxadiazole molecules with significant tyrosinase inhibition activity (Irfan, Zahoor, Kamal, Hassan, & Kloczkowski, 2022).
Fluorescence Spectra Analysis
Specific features in the vibronic fluorescence spectra of oxadiazole and furan rings have been studied, providing insights into their potential applications in various fields. Vasil’eva et al. (2007) examined these features, contributing to the understanding of their molecular interactions (Vasil’eva, Voĭtova, Nurmukhametov, Belenky, & Luĭksaar, 2007).
Antitubercular Properties
Derivatives of this compound have been evaluated for antitubercular properties, demonstrating their potential in combating tuberculosis. Mathew et al. (2014) synthesized and evaluated a series of these derivatives against Mycobacterium tuberculosis, showing significant activity (Mathew, Suresh, Mathew, Sonia, & Krishnan, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKNWCODGPLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)
![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)
![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)


![2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2391205.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)